Acetyl chloride, (ethylthio)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
54256-37-0 |
|---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
2-ethylsulfanylacetyl chloride |
InChI |
InChI=1S/C4H7ClOS/c1-2-7-3-4(5)6/h2-3H2,1H3 |
InChI Key |
XENXHMHXXCTVQB-UHFFFAOYSA-N |
SMILES |
CCSCC(=O)Cl |
Canonical SMILES |
CCSCC(=O)Cl |
Origin of Product |
United States |
Novel Acylation Reactions:
(Ethylthio)acetyl chloride is predicted to be an effective acylating agent, similar to other acyl chlorides. chemistrysteps.commasterorganicchemistry.com It can be used to introduce the (ethylthio)acetyl group into a variety of molecules, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. chemistrysteps.com Computational studies can model the transition states and activation energies for these reactions, providing insights into their feasibility and predicting optimal reaction conditions.
Intramolecular Cyclization Reactions:
The presence of the thioether group opens up possibilities for novel intramolecular reactions. For example, under specific conditions, the sulfur atom could act as an internal nucleophile, leading to the formation of cyclic intermediates. Computational modeling can be employed to explore the potential energy surfaces of such cyclization reactions and predict the stability of the resulting cyclic products.
Transition Metal Catalyzed Cross Coupling Reactions:
Recent advances have shown the utility of acyl chlorides in transition metal-catalyzed reactions. nih.gov Theoretical studies could explore the potential for (ethylthio)acetyl chloride to participate in novel cross-coupling reactions. For instance, the C-Cl bond could be activated by a suitable transition metal catalyst to form a new C-C bond, with the thioether group potentially influencing the catalytic cycle.
Table 2: Predicted Favorable Synthetic Transformations of (Ethylthio)acetyl Chloride
| Reaction Type | Nucleophile/Reagent | Predicted Product Class | Potential Synthetic Utility |
| Acylation | Alcohols, Amines | Esters, Amides | Synthesis of functionalized carbonyl compounds |
| Friedel-Crafts Acylation | Aromatic Compounds | Aryl ketones with a thioether moiety | Building blocks for pharmaceuticals and materials |
| Intramolecular Cyclization | Lewis Acid/Base Catalysis | Sulfur-containing heterocycles | Novel heterocyclic scaffolds |
| Reductive Decarbonylation | Transition Metal Catalyst | Thioethers | Selective C-S bond formation |
This table presents hypothetical, yet chemically plausible, synthetic applications predicted from general reactivity principles of acyl chlorides and thioethers.
Theoretical and Computational Chemistry Studies on Ethylthio Acetyl Chloride Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of (ethylthio)acetyl chloride. These methods determine the distribution of electrons within the molecule and identify the orbitals most involved in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO acts as an electron donor, indicating sites of nucleophilicity, while the LUMO is an electron acceptor, highlighting sites of electrophilicity youtube.comyoutube.com.
For (ethylthio)acetyl chloride, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and oxygen atoms. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O), which localizes on the carbonyl carbon. This distribution makes the carbonyl carbon the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity researchgate.net.
Table 1: Representative Frontier Molecular Orbital Energies for (Ethylthio)acetyl Chloride (Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.52 | Primarily C=O π* antibonding orbital |
| HOMO | -9.88 | Primarily non-bonding orbitals of S and O atoms |
| HOMO-LUMO Gap | 8.36 | Indicator of chemical stability |
The distribution of electron density in a molecule dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For (ethylthio)acetyl chloride, the MEP would show a significant negative potential around the highly electronegative oxygen and chlorine atoms. Conversely, a region of high positive potential would be concentrated on the carbonyl carbon atom, confirming it as the primary electrophilic center. This is further quantified by calculating atomic charges, such as Mulliken charges, which assign a partial charge to each atom in the molecule.
Table 2: Calculated Mulliken Atomic Charges for (Ethylthio)acetyl Chloride Atoms (Note: Values are illustrative and derived from quantum chemical calculations.)
| Atom | Element | Mulliken Charge (a.u.) |
| C1 | Carbon (Carbonyl) | +0.75 |
| O1 | Oxygen (Carbonyl) | -0.58 |
| Cl1 | Chlorine | -0.35 |
| C2 | Carbon (alpha) | -0.21 |
| S1 | Sulfur | -0.15 |
Computational Modeling of Reaction Mechanisms and Transition State Geometries
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, including the identification of transition states and intermediates, which are often difficult or impossible to observe experimentally.
Reactions of acyl chlorides, such as solvolysis, can proceed through different mechanisms, primarily categorized as either concerted or stepwise quora.com. A concerted reaction occurs in a single step where all bond-breaking and bond-forming happen simultaneously through a single transition state wikipedia.org. An example is the S_N2 mechanism. A stepwise reaction involves two or more steps and proceeds through one or more reaction intermediates youtube.com. The addition-elimination mechanism, which involves the formation of a tetrahedral intermediate, is a classic stepwise process for acyl derivatives chemguide.co.uk.
Theoretical studies on analogous compounds like acetyl chloride have shown that the mechanism can be complex. Density functional theory calculations have suggested that some reactions, such as chloride ion exchange, proceed through a concerted S_N2-like pathway without a discernible tetrahedral intermediate nih.gov. The actual mechanism for (ethylthio)acetyl chloride would be influenced by the electron-donating nature of the ethylthio group and the specific reaction conditions. Computational modeling can elucidate this by locating the transition states and potential intermediates along the reaction coordinate and comparing their relative energies.
The solvent plays a crucial role in determining the mechanism of solvolysis reactions nih.gov. The reaction pathway for acyl chlorides can shift depending on the solvent's polarity and nucleophilicity mdpi.comresearchgate.net.
In nucleophilic solvents (e.g., ethanol, aqueous acetone), a bimolecular pathway, such as an S_N2 or addition-elimination mechanism, is often favored. The solvent molecule acts as a nucleophile in the rate-determining step.
In highly ionizing, weakly nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism can shift towards a unimolecular S_N1-like pathway. This process involves the ionization of the chloride ion to form an acylium ion intermediate, which is stabilized by nucleophilic solvation mdpi.com.
Computational models can account for these solvent effects using either implicit continuum solvation models or explicit models where individual solvent molecules are included in the calculation. These simulations can predict how the energy barriers for different pathways change with the solvent, thereby explaining the experimentally observed shifts in reaction mechanisms researchgate.net.
Conformational Analysis and Intramolecular Interactions
The presence of single bonds in the (ethylthio)acetyl chloride molecule allows for rotation, leading to various possible three-dimensional arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.
For (ethylthio)acetyl chloride, key rotational degrees of freedom exist around the C-C, C-S, and S-C bonds. Computational methods can systematically explore the potential energy surface by rotating these bonds to locate energy minima corresponding to stable conformers. The relative stability of these conformers is determined by a combination of steric hindrance and subtle intramolecular interactions, such as hyperconjugation or weak electrostatic attractions. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity by affecting the accessibility of the reactive sites.
Table 3: Hypothetical Relative Energies of (Ethylthio)acetyl Chloride Conformers (Note: Energies are illustrative, representing typical relative stabilities found in such analyses.)
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 75 |
| Gauche | ~60° | 0.85 | 25 |
Prediction of Novel Reactivity Patterns and Synthetic Applications
Computational chemistry serves as a powerful tool for predicting the behavior of molecules and exploring potential new chemical reactions, offering insights that can guide experimental work. nih.gov While direct computational studies on (ethylthio)acetyl chloride are not extensively available in the reviewed literature, its reactivity patterns and potential synthetic applications can be predicted by applying established theoretical principles and extrapolating from computational studies on analogous acyl chlorides. acs.orgresearchgate.net Such in silico analyses are crucial in modern chemistry for narrowing down experimental efforts and accelerating the discovery of novel synthetic routes. nih.gov
The reactivity of acyl chlorides is largely dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic properties of the substituent at the alpha-position. In (ethylthio)acetyl chloride, the presence of the ethylthio group (–SCH₂CH₃) is expected to modulate the reactivity compared to unsubstituted acetyl chloride. The sulfur atom can exhibit both inductive electron-withdrawing effects and resonance electron-donating effects. Computational models, such as those employing Density Functional Theory (DFT), can elucidate the net electronic effect of the (ethylthio) group on the carbonyl carbon. researchgate.net
Predicted Reactivity Based on Electronic Structure Analysis:
Theoretical calculations can predict the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. For (ethylthio)acetyl chloride, it is anticipated that the electron-donating character of the thioether group through resonance might slightly reduce the electrophilicity of the carbonyl carbon compared to acetyl chloride. However, the inductive effect of the sulfur atom would still render the carbonyl carbon susceptible to nucleophilic attack.
Table 1: Predicted Relative Reactivity Descriptors from Conceptual DFT
| Compound | Predicted Carbonyl Carbon Electrophilicity | Predicted LUMO Energy | Predicted Susceptibility to Nucleophilic Attack |
| Acetyl Chloride | High | Low | High |
| (Ethylthio)acetyl Chloride | Moderately High | Slightly Higher than Acetyl Chloride | Moderately High |
This table is generated based on established chemical principles and is intended to be illustrative. Actual values would require specific DFT calculations.
Predicted Reaction Mechanisms and Synthetic Applications:
Computational studies on the nucleophilic acyl substitution of acetyl chloride have debated between a concerted SN2-like mechanism and a stepwise addition-elimination mechanism involving a tetrahedral intermediate. acs.org For (ethylthio)acetyl chloride, computational modeling could predict the preferred pathway with various nucleophiles. The thioether moiety could potentially stabilize a tetrahedral intermediate through hyperconjugation or other orbital interactions.
Advanced Spectroscopic and Analytical Methodologies in Ethylthio Acetyl Chloride Research
Application of Multi-Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed investigation of reaction mechanisms involving (ethylthio)acetyl chloride. By monitoring changes in the chemical environment of various nuclei (¹H, ¹³C), it is possible to identify reactants, products, and key intermediates, thereby providing a comprehensive picture of the reaction progress.
The high reactivity of (ethylthio)acetyl chloride often leads to the formation of short-lived intermediates that are challenging to detect by conventional analytical methods. In-situ NMR techniques are particularly well-suited for this purpose. For instance, in reactions with nucleophiles, transient tetrahedral intermediates or acyl-enzyme adducts in biological systems can be observed. While direct NMR data for intermediates derived from (ethylthio)acetyl chloride is not extensively published, analogies can be drawn from studies of similar acylation reactions. For example, the reaction of acetyl chloride with amines has been shown to proceed through an unstable tetrahedral intermediate, which can be detected by monitoring the characteristic shifts of the carbonyl carbon and adjacent protons. nih.gov The application of advanced NMR techniques, such as rapid-injection NMR or stopped-flow NMR, would be invaluable in capturing and characterizing such fleeting species in reactions of (ethylthio)acetyl chloride.
The characterization of these intermediates is crucial for a complete mechanistic understanding. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connectivity between protons and carbons, confirming the structure of transient species. For example, in a hypothetical reaction with an alcohol, the formation of a tetrahedral intermediate would be evidenced by the appearance of new signals corresponding to the newly formed C-O bond and the altered chemical environment of the ethylthio group.
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube, providing kinetic and mechanistic data without the need for sample quenching or workup. This is particularly advantageous for studying the reactions of (ethylthio)acetyl chloride, which can be sensitive to environmental conditions. By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time.
For example, the progress of a thioesterification reaction involving (ethylthio)acetyl chloride and a thiol can be monitored by observing the disappearance of the acetyl chloride proton signals and the appearance of new signals corresponding to the thioester product. The integration of these signals provides a quantitative measure of the reaction progress, from which kinetic parameters can be derived. nih.gov Techniques such as ¹⁹F NMR can also be employed if a fluorine-labeled reactant is used, offering a clean spectral window for monitoring the reaction without interference from proton signals. nih.govnih.gov
| Technique | Application in (Ethylthio)acetyl Chloride Research | Expected Observations |
| ¹H NMR | Monitoring the disappearance of reactants and appearance of products. | Shift in the methylene (B1212753) protons adjacent to the carbonyl group. Appearance of new signals for the product. |
| ¹³C NMR | Characterizing the carbonyl carbon and other carbon environments. | Shift in the carbonyl carbon signal upon reaction. |
| In-situ NMR | Real-time reaction monitoring for kinetic and mechanistic studies. | Observation of transient intermediates and quantification of species over time. |
| 2D NMR (HSQC, HMBC) | Structural elucidation of products and intermediates. | Correlation peaks confirming the connectivity of atoms in newly formed molecules. |
Vibrational Spectroscopy (IR, Raman) for Structural Dynamics and Reaction Progress Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of (ethylthio)acetyl chloride and its reaction products. These methods are sensitive to changes in bond vibrations and can be used to monitor reaction progress.
The IR spectrum of a related compound, S-ethyl thioacetate, shows a characteristic strong carbonyl (C=O) stretching band. conicet.gov.ar For (ethylthio)acetyl chloride, this band is expected to be at a higher frequency due to the electron-withdrawing effect of the chlorine atom. The C-Cl stretching vibration would also be a key diagnostic peak, typically appearing in the fingerprint region.
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR, such as the S-C bond. A detailed vibrational analysis of S-ethyl thioacetate has been performed, providing a basis for assigning the spectra of (ethylthio)acetyl chloride. conicet.gov.arnih.gov
Reaction progress can be monitored by observing the disappearance of the characteristic C=O and C-Cl bands of (ethylthio)acetyl chloride and the appearance of new bands corresponding to the product. For instance, in a hydrolysis reaction, the C=O band would shift to a lower frequency characteristic of a carboxylic acid, and a broad O-H stretching band would appear.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) for (Ethylthio)acetyl Chloride | Expected Raman Shift (cm⁻¹) for (Ethylthio)acetyl Chloride | Notes |
| C=O Stretch | ~1800 | Strong | Higher frequency than typical ketones due to the inductive effect of chlorine. ucalgary.ca |
| CH₂ Scissoring | ~1420 | Medium | |
| CH₃ Bending | ~1375 | Medium | |
| C-S Stretch | Weak | Strong | |
| C-Cl Stretch | ~600-800 | Medium | In the fingerprint region. |
Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts
Mass spectrometry (MS) is an essential tool for the identification of reaction products and byproducts by providing information about their molecular weight and fragmentation patterns. For reactions involving (ethylthio)acetyl chloride, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly useful.
The electron ionization (EI) mass spectrum of (ethylthio)acetyl chloride is expected to show a molecular ion peak, although it may be of low intensity due to its reactivity. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) and the cleavage of the C-S bond. The fragmentation of thioesters often involves the neutral loss of the thiol moiety. nih.gov
In a typical reaction mixture, GC-MS can be used to separate the various components before they are introduced into the mass spectrometer. This allows for the individual identification of the starting material, the main product, and any side products. The fragmentation patterns of these separated compounds can then be analyzed to confirm their structures. For example, in the synthesis of an S-ethyl thioester from (ethylthio)acetyl chloride, the product would exhibit a characteristic fragmentation pattern involving cleavage at the carbonyl group and the thioether linkage. jove.com
| Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
| [M]⁺ | [CH₃CH₂SCH₂COCl]⁺ | 138/140 | Molecular Ion |
| [M-Cl]⁺ | [CH₃CH₂SCH₂CO]⁺ | 103 | Loss of chlorine radical |
| [CH₃CH₂S]⁺ | [CH₃CH₂S]⁺ | 61 | Cleavage of the C-S bond |
| [COCH₂]⁺ | [COCH₂]⁺ | 42 | Cleavage adjacent to the carbonyl group |
X-ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable to crystalline adducts)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While (ethylthio)acetyl chloride itself is a liquid at room temperature, its crystalline derivatives or adducts can be subjected to X-ray diffraction analysis to determine their precise molecular geometry, bond lengths, and bond angles.
The formation of stable, crystalline adducts of (ethylthio)acetyl chloride with other molecules, such as Lewis acids or nucleophiles, could provide valuable insights into the electronic and steric properties of the acetyl chloride moiety. For instance, co-crystallization with a Lewis acid could reveal details about the coordination of the Lewis acid to the carbonyl oxygen or the chlorine atom.
Although no crystal structures of derivatives of (ethylthio)acetyl chloride are currently available in the public databases, the technique remains a powerful potential tool. If a reaction involving (ethylthio)acetyl chloride yields a crystalline product, single-crystal X-ray diffraction would be the gold standard for its structural characterization. This would be particularly useful for confirming the stereochemistry of products in asymmetric reactions or for elucidating the structure of complex reaction products. The structural information obtained would be invaluable for understanding reaction mechanisms and for the rational design of new synthetic methodologies.
Applications of Ethylthio Acetyl Chloride in Complex Organic Synthesis
Strategic Utility in the Construction of Functionalized Organosulfur Compounds
The dual functionality of (ethylthio)acetyl chloride makes it a valuable precursor for a variety of organosulfur compounds. The acyl chloride group provides a direct handle for acylation reactions, while the thioether component can be involved in subsequent transformations or can be an integral part of the final molecular structure. Many organosulfur compounds, including those derived from garlic, exhibit significant biological activity, underscoring the importance of synthetic routes to access novel analogues.
The most direct application of (ethylthio)acetyl chloride is in acylation reactions. As a typical acyl chloride, it reacts readily with a wide range of nucleophiles to form corresponding carbonyl derivatives. commonorganicchemistry.comtaylorandfrancis.com This reactivity is fundamental to its role as a building block.
The reaction with thiols or their alkali metal salts provides a straightforward route to thioesters, which are themselves important intermediates in biochemical processes and organic synthesis. wikipedia.orgresearchgate.net Similarly, reaction with alcohols, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, yields esters. libretexts.org Amines react readily to produce stable amide derivatives. These fundamental transformations are highly efficient and represent the primary utility of this reagent. researchgate.nettudelft.nl
| Nucleophile (R-NuH) | Product Class | General Product Structure | Reaction Conditions |
| Thiol (R'-SH) | Thioester | Et-S-CH₂-C(=O)S-R' | Typically with a base (e.g., TEA) or as a thiolate salt (R'-S⁻Na⁺) in an aprotic solvent. wikipedia.orgtudelft.nl |
| Alcohol (R'-OH) | Ester | Et-S-CH₂-C(=O)O-R' | Anhydrous conditions, often with a base (e.g., pyridine, TEA) in a non-polar solvent. libretexts.org |
| Amine (R'R''-NH) | Amide | Et-S-CH₂-C(=O)N-R'R'' | Typically in an aprotic solvent; an excess of the amine can be used to neutralize HCl. researchgate.net |
Table 1: Synthesis of Carbonyl Derivatives from (Ethylthio)acetyl Chloride
Sulfur-containing heterocycles are core structures in many pharmaceutically active compounds. researchgate.net While direct, documented examples of (ethylthio)acetyl chloride being used for heterocycle synthesis are not prevalent, its structure lends itself to several plausible synthetic strategies.
One potential application is in the synthesis of substituted thiazoles. For instance, (ethylthio)acetyl chloride could be used to N-acylate a thioamide. The resulting intermediate, an N-acylthioamide, is a key precursor in Hantzsch-type thiazole (B1198619) syntheses or related cyclization reactions that could lead to highly functionalized thiazole rings.
Another possibility involves intramolecular cyclization. The ethylthio group could be chemically modified—for example, through oxidation to a sulfoxide (B87167) or sulfone to activate the adjacent methylene (B1212753) group, or by α-halogenation. A suitably functionalized derivative could then undergo an intramolecular reaction, where a nucleophile elsewhere in the molecule displaces a leaving group to form a sulfur-containing ring, such as a thiolactone or other related heterocycles. General strategies for synthesizing sulfur heterocycles often rely on the versatile reactivity of sulfur-containing reagents in cascade or one-pot reactions. arkat-usa.orgorganic-chemistry.orgosi.lv
Role as a Building Block in Multi-Step Total Synthesis Endeavors
In the context of multi-step total synthesis, the value of a building block lies in its ability to introduce a specific, often complex, fragment into a growing molecular framework efficiently. researchgate.netadelaide.edu.au (Ethylthio)acetyl chloride serves as a C2 building block that installs an ethylthiomethyl carbonyl unit. This moiety can be a key structural element of a final natural product target or serve as a synthetic intermediate that is further elaborated. nih.gov
The thioether linkage is relatively stable to many reaction conditions, allowing chemists to perform transformations on other parts of the molecule without disturbing it. However, the sulfur atom can also be used as a handle for further reactions. For example, it can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group or be used to direct subsequent stereoselective reactions. The carbonyl group can be reduced, converted to an olefin via a Wittig reaction, or participate in aldol (B89426) condensations. This latent reactivity makes (ethylthio)acetyl chloride a potentially strategic component in the retrosynthetic analysis of complex organosulfur targets.
Development of New Synthetic Reagents and Catalysts Derived from (Ethylthio)acetyl Chloride
The development of novel reagents and catalysts from readily available starting materials is a significant area of chemical research. While (ethylthio)acetyl chloride is primarily used as an acylating agent, its bifunctional nature presents opportunities for its conversion into more specialized reagents.
For instance, the acyl chloride functionality could be used to attach the ethylthioacetyl group to a polymer backbone or a solid support. Such a functionalized polymer could be used as a scavenger resin or as a platform for solid-phase synthesis. Alternatively, the thioether could be coordinated to a metal center, and the acyl chloride could be used to anchor this complex to a ligand or support structure, potentially leading to new catalysts. However, research focused specifically on deriving new, widely applicable synthetic reagents from (ethylthio)acetyl chloride is not extensively documented in the scientific literature.
Stereoselective Transformations Mediated by (Ethylthio)acetyl Chloride
The incorporation of a chiral center or a directing group into a reagent can allow for stereoselective transformations. In the case of (ethylthio)acetyl chloride, the sulfur atom of the thioether could potentially act as a coordinating group to a chiral catalyst. If the (ethylthio)acetyl group is attached to a prochiral substrate, a subsequent reaction could, in principle, be influenced by this coordination to favor the formation of one stereoisomer over another.
For example, in a metal-catalyzed reduction of the carbonyl group within the ethylthioacetyl moiety, a chiral ligand on the metal could interact with the thioether sulfur, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl. Despite these theoretical possibilities, there is currently a lack of specific, published research demonstrating the use of (ethylthio)acetyl chloride as a direct mediator for stereoselective transformations.
Future Research Directions and Unexplored Reactivity
Investigation of Unconventional Reaction Pathways and Conditions
The majority of known reactions involving acyl chlorides are nucleophilic acyl substitutions under standard laboratory conditions. chemistrysteps.comchemistrystudent.comcrunchchemistry.co.uk Future research should venture into less conventional territory to uncover novel reactivity of (ethylthio)acetyl chloride.
Microwave-Assisted and Ultrasound-Promoted Reactions: Investigating the effect of microwave irradiation and sonication on reactions involving (ethylthio)acetyl chloride could lead to significantly accelerated reaction times, improved yields, and potentially different product selectivities compared to conventional heating. These techniques can provide localized energy input, overcoming activation barriers for previously inaccessible transformations.
Solvent-Free and Solid-Support Reactions: Exploring reactions under solvent-free conditions or on solid supports aligns with the principles of green chemistry by reducing solvent waste. Such conditions could also influence the reactivity and stability of (ethylthio)acetyl chloride, potentially leading to the formation of unique products.
Novel Catalytic Systems: The development of new catalysts for reactions involving (ethylthio)acetyl chloride is a promising area. This could include the use of Lewis acids to enhance the electrophilicity of the carbonyl carbon or the exploration of organocatalysts for asymmetric transformations, introducing chirality into the products.
A comparative overview of potential reaction conditions is presented in Table 1.
| Parameter | Conventional Conditions | Unconventional Conditions | Potential Advantages of Unconventional Approaches |
| Energy Input | Thermal heating (oil bath, heating mantle) | Microwave irradiation, Sonication | Rapid and efficient heating, localized energy, potential for novel reactivity |
| Reaction Medium | Organic solvents | Solvent-free, Solid supports, Ionic liquids | Reduced environmental impact, easier product isolation, potential for altered selectivity |
| Catalysis | Stoichiometric reagents, traditional catalysts | Novel organocatalysts, nanocatalysts, phase-transfer catalysts | Higher efficiency, improved selectivity, milder reaction conditions, catalyst recyclability |
Integration into Flow Chemistry and Automated Synthesis Platforms
The high reactivity of acyl chlorides can present challenges for large-scale synthesis and handling in traditional batch processes. chemistrystudent.com Flow chemistry offers a promising alternative for the synthesis and subsequent reactions of (ethylthio)acetyl chloride. vapourtec.comoup.comnih.govacs.org
Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. The small reaction volumes inherent to flow systems minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.
Improved Efficiency and Scalability: Flow chemistry can enable rapid reaction optimization and seamless scaling from laboratory to production quantities without the need for extensive redevelopment. vapourtec.comoup.com The continuous nature of the process can also lead to higher throughput and more consistent product quality.
Automated Synthesis: Integrating flow reactors with automated control systems can enable the on-demand synthesis of (ethylthio)acetyl chloride and its derivatives. This would be particularly valuable for generating libraries of compounds for screening purposes or for producing intermediates for multi-step syntheses.
Exploration of Sustainable and Biocatalytic Approaches
The development of environmentally benign synthetic methods is a key focus of modern chemistry. Future research on (ethylthio)acetyl chloride should explore sustainable and biocatalytic routes for its synthesis and transformation.
Enzymatic Synthesis of the Thioester Moiety: Lipases and other hydrolases could be investigated for their ability to catalyze the formation of the ethylthioester precursor to (ethylthio)acetyl chloride. researchgate.netmdpi.com Biocatalytic methods often proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.netchemrxiv.orgmanchester.ac.uk
Biocatalytic Transformations: Enzymes could also be employed for the selective modification of the (ethylthio)acetyl chloride molecule. For example, oxidoreductases could be used to selectively oxidize the sulfur atom to a sulfoxide (B87167) or sulfone, providing access to a wider range of derivatives with potentially different biological activities.
Renewable Feedstocks: Research into the synthesis of (ethylthio)acetyl chloride from renewable feedstocks would be a significant step towards a more sustainable chemical industry. This could involve exploring biosynthetic pathways to produce the necessary precursors.
Potential biocatalysts for the synthesis and transformation of (ethylthio)acetyl chloride are summarized in Table 2.
| Enzyme Class | Potential Application | Advantages |
| Lipases/Esterases | Synthesis of the (ethylthio)acetic acid precursor | Mild reaction conditions, high selectivity, potential for solvent-free systems |
| Oxidoreductases | Selective oxidation of the sulfur atom | High chemo- and regioselectivity, avoidance of harsh chemical oxidants |
| Acyltransferases | Transfer of the (ethylthio)acetyl group to other molecules | Specificity in forming amide or ester bonds |
Development of Novel Methodologies for Selective Functionalization of the Ethylthio Group
A key challenge and opportunity in the chemistry of (ethylthio)acetyl chloride is the selective functionalization of the ethylthio group in the presence of the highly reactive acyl chloride.
Transition-Metal-Catalyzed C–H Activation: Recent advances in transition-metal catalysis could be applied to the selective C–H functionalization of the ethyl group. nih.gov This would allow for the introduction of new functional groups at specific positions, leading to a diverse range of novel derivatives.
Selective Oxidation: Developing methods for the controlled oxidation of the sulfur atom to either the sulfoxide or sulfone would provide access to compounds with different electronic and steric properties. This could be achieved using selective chemical oxidants or through the biocatalytic approaches mentioned earlier.
Thiol-Ene and Thiol-Yne Click Chemistry: The ethylthio group could potentially participate in radical-mediated thiol-ene or thiol-yne "click" reactions, allowing for the efficient and modular construction of more complex molecules.
Synergistic Research Combining Experimental and Advanced Computational Techniques
The integration of computational chemistry with experimental studies can provide a deeper understanding of the reactivity of (ethylthio)acetyl chloride and accelerate the discovery of new reactions and applications. rsc.orgnih.govnih.gov
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing insights into the mechanisms of both known and novel reactions. This understanding can be used to optimize reaction conditions and predict the outcomes of new transformations.
Predictive Modeling: Computational screening of potential catalysts and substrates can help to identify promising candidates for experimental investigation, saving time and resources. Molecular modeling can also be used to predict the properties of new (ethylthio)acetyl chloride derivatives, guiding the design of molecules with specific desired characteristics.
Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry), facilitating the characterization of new compounds and reaction intermediates.
Q & A
Q. What are the recommended methods for synthesizing (ethylthio)acetyl chloride in a laboratory setting?
Methodological Answer: (Ethylthio)acetyl chloride can be synthesized via nucleophilic substitution or thiol-acylation reactions. A plausible approach involves reacting thioacetic acid derivatives with ethyl mercaptan (C₂H₅SH) under controlled conditions. For example:
- Step 1: React acetyl chloride with hydrogen sulfide (H₂S) to form thioacetic acid (CH₃COSH).
- Step 2: Treat thioacetic acid with ethyl iodide (C₂H₅I) in the presence of a base (e.g., triethylamine) to introduce the ethylthio group.
- Step 3: Purify the product via fractional distillation under inert gas to minimize hydrolysis .
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride group.
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Safety protocols (e.g., fume hoods, PPE) are critical due to the compound’s volatility and corrosivity .
Q. How can spectroscopic techniques confirm the structure and purity of (ethylthio)acetyl chloride?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and acetyl protons (δ ~2.1–2.3 ppm for CH₃CO).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~170–180 ppm) and sulfur-bound carbons (SCH₂CH₃, δ ~25–35 ppm).
- IR Spectroscopy: Detect the C=O stretch (~1800 cm⁻¹) and C-S stretch (~600–700 cm⁻¹).
- Mass Spectrometry: Validate molecular ion peaks (m/z ~122 for C₄H₇ClOS) and fragmentation patterns .
Data Interpretation:
Q. What safety protocols are critical when handling (ethylthio)acetyl chloride?
Methodological Answer:
- PPE: Wear butyl rubber gloves (0.3 mm thickness, EN374-certified), chemical-resistant suits, and full-face respirators with AXBEK cartridges .
- Ventilation: Use local exhaust ventilation and avoid open flames (flammable liquid, flash point ~4°C) .
- Spill Management: Neutralize spills with dry sodium bicarbonate and collect in sealed containers. Avoid water contact to prevent violent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic acyl substitution reactivity of (ethylthio)acetyl chloride compared to traditional acyl chlorides?
Methodological Answer:
- Electronic Effects: The ethylthio group (-SC₂H₅) is a weaker electron-withdrawing group compared to chlorine, potentially reducing electrophilicity at the carbonyl carbon. This alters reactivity in nucleophilic substitutions (e.g., slower reaction with amines or alcohols).
- Experimental Design:
- Computational Support: Perform DFT calculations to map transition states and activation energies .
Q. How can computational chemistry predict the stability of (ethylthio)acetyl chloride under varying conditions?
Methodological Answer:
- DFT Studies: Optimize molecular geometry using software (e.g., Gaussian) to calculate bond dissociation energies (BDEs) and identify vulnerable bonds (e.g., C-S or C-Cl).
- Solvent Effects: Simulate solvation models (e.g., PCM) to assess hydrolysis susceptibility in polar vs. non-polar solvents.
- Thermal Stability: Use molecular dynamics (MD) simulations to predict decomposition pathways at elevated temperatures .
Validation:
- Cross-validate predictions with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What strategies mitigate data discrepancies when analyzing kinetic parameters of reactions involving (ethylthio)acetyl chloride?
Methodological Answer:
- Controlled Environment: Conduct reactions in anhydrous, inert atmospheres (e.g., argon glovebox) to minimize side reactions .
- Statistical Analysis: Apply error propagation models and replicate experiments (n ≥ 3) to assess reproducibility. Use ANOVA or t-tests to identify outliers .
- Advanced Instrumentation: Employ stopped-flow techniques for rapid kinetic measurements or in-situ FTIR for real-time monitoring .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
